Therapeutic Efficacy: Superior Relapse Prevention in T. brucei Infection Compared to Diminazene Aceturate
In a comparative study using dogs experimentally infected with *T. brucei*, isometamidium chloride (IMC) provided a significantly longer period of relapse-free survival compared to diminazene aceturate (DA). Post-treatment relapse occurred at day 28 in the DA group, whereas in the IMC group, relapse was delayed until day 49, a difference of 21 days [1]. Additionally, the IMC-treated group maintained significantly higher Packed Cell Volume (PCV) and hemoglobin (Hb) levels compared to the DA-treated group (P < 0.05), indicating better preservation of haematological health [1].
| Evidence Dimension | Post-treatment relapse time |
|---|---|
| Target Compound Data | Relapse at 49 days post-treatment |
| Comparator Or Baseline | Diminazene Aceturate: Relapse at 28 days post-treatment |
| Quantified Difference | 21 days longer relapse-free period |
| Conditions | Local dogs experimentally infected with T. brucei; single dose treatment (dose unspecified in abstract) [1] |
Why This Matters
A longer relapse-free period reduces the frequency of treatments required, lowering labor costs, animal stress, and the risk of drug resistance development, making isometamidium a more effective therapeutic choice for managing T. brucei infections.
- [1] Akpa PO, Ukwueze CS, Nnaji TO, Anene BM. Comparison of the therapeutic efficacy of diminazene aceturate and isometamidium chloride in local dogs experimentally infected with Trypanosoma brucei. Sahel J Vet Sci. 2024;21(2):1-8. View Source
